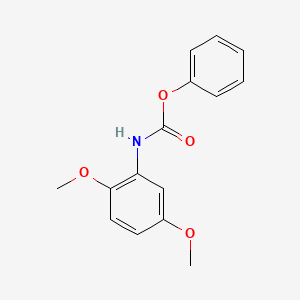

phenyl N-(2,5-dimethoxyphenyl)carbamate

描述

Phenyl N-(2,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C15H15NO4 It is a carbamate derivative, where the carbamate group is bonded to a phenyl ring and a 2,5-dimethoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions: Phenyl N-(2,5-dimethoxyphenyl)carbamate can be synthesized through the reaction of phenyl chloroformate with 2,5-dimethoxyaniline. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

化学反应分析

Types of Reactions: Phenyl N-(2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form phenol and 2,5-dimethoxyaniline.

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products:

Hydrolysis: Phenol and 2,5-dimethoxyaniline.

Oxidation: Quinones.

Substitution: Nitro or halogenated derivatives of the original compound.

科学研究应用

Medicinal Chemistry Applications

1.1 Cholinesterase Inhibition

One of the primary applications of phenyl N-(2,5-dimethoxyphenyl)carbamate is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle function. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

- Mechanism of Action : The compound's structure allows it to interact with the active sites of AChE and BChE, blocking substrate access and thus inhibiting their activity. This interaction has been quantitatively assessed through various assays that measure the inhibitory concentration (IC50) values against these enzymes.

- Research Findings : Studies indicate that certain derivatives of phenyl carbamates exhibit significantly higher inhibitory activities compared to established drugs like rivastigmine. For instance, one study reported an IC50 value for a related carbamate that was approximately seven-fold lower than that of rivastigmine against BChE .

Therapeutic Potential

2.1 Treatment of Epilepsy

This compound has been identified as a candidate for treating epilepsy. The mechanism involves modulating neurotransmitter levels to stabilize neuronal activity and prevent seizures.

- Clinical Studies : A patent outlines the use of phenyl carbamate compounds for treating or preventing epilepsy by administering them in effective doses . This suggests ongoing research into the pharmacokinetics and safety profiles of these compounds in clinical settings.

Agricultural Applications

3.1 Fungicidal Properties

The compound also shows promise in agricultural applications as a fungicide. Its structure allows it to act against phytopathogenic fungi, which are responsible for significant crop losses.

- Mechanism : The carbamate group is known for its ability to inhibit specific enzymes in fungi, disrupting their growth and reproduction processes. Research indicates that this compound can be effective against strains resistant to other fungicides .

- Field Studies : Experiments have demonstrated that formulations containing this compound can lead to improved crop yields by effectively controlling fungal infections while being less harmful to beneficial organisms compared to traditional fungicides.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | AChE/BChE Inhibition | Increases acetylcholine levels; potential Alzheimer’s treatment |

| Therapeutics | Epilepsy Treatment | Stabilizes neuronal activity; prevents seizures |

| Agriculture | Fungicide | Inhibits growth of phytopathogenic fungi |

作用机制

The mechanism of action of phenyl N-(2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

相似化合物的比较

Phenyl N-(2,5-dimethoxyphenyl)carbamate can be compared with other carbamate derivatives, such as:

- Phenyl N-(2-methoxyphenyl)carbamate

- Phenyl N-(3,4-dimethoxyphenyl)carbamate

- Phenyl N-(4-methoxyphenyl)carbamate

Uniqueness: The presence of two methoxy groups at the 2 and 5 positions on the phenyl ring distinguishes this compound from its analogs. This structural feature influences its chemical reactivity and biological activity, making it a compound of interest in various research fields.

生物活性

Phenyl N-(2,5-dimethoxyphenyl)carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 2 and 5 positions of the phenyl ring, which significantly influence its reactivity and biological properties. The compound can be represented as follows:

Chemical Properties:

- Molecular Weight: 287.31 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the methoxy groups may enhance the compound’s binding affinity and overall reactivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For example:

- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.82 to 5.55 μM .

- Mechanism Insights : The compound was shown to induce apoptosis via the mitochondrial pathway and increase reactive oxygen species (ROS) accumulation in treated cells .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 1.82 | Apoptosis induction, ROS accumulation |

| MCF-7 | 5.55 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- In vitro Testing : The compound displayed significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent .

- Synergistic Effects : Studies have shown increased sensitivity of certain resistant strains when combined with traditional antibiotics like albendazole .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : It has been identified as a selective inhibitor of carbonic anhydrase II (CA-II), with binding studies indicating strong interactions at the active site .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound on HepG-2 cells. The results showed a significant increase in early apoptosis markers after treatment for 24 hours .

- Antimicrobial Resistance : Research demonstrated that phenyl-carbamate derivatives could enhance the efficacy of existing antifungal treatments against resistant strains of Giardia intestinalis .

Comparative Analysis with Similar Compounds

This compound can be compared with other carbamate derivatives to highlight its unique properties:

| Compound Name | Anticancer Activity | Enzyme Inhibition |

|---|---|---|

| Phenyl N-(2-methoxyphenyl)carbamate | Moderate | Weak |

| Phenyl N-(3,4-dimethoxyphenyl)carbamate | High | Moderate |

| Phenyl N-(4-methoxyphenyl)carbamate | Low | Strong |

The presence of two methoxy groups distinguishes this compound from its analogs and contributes to its enhanced biological activities.

属性

IUPAC Name |

phenyl N-(2,5-dimethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZBWLUWDQTLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。